Introduction: A Strategic Scaffold for Modern Medicinal Chemistry
Introduction: A Strategic Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid CAS Number: 1261984-63-7
4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is a highly functionalized organic compound that stands at the intersection of two critical areas in contemporary drug discovery: the strategic incorporation of fluorine and the use of rigid biphenyl scaffolds. Its CAS Number is 1261984-63-7.[1] This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a sophisticated building block or scaffold. The presence of a fluorine atom, a bioisostere for hydrogen, can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3][4] Concurrently, the tricarboxylic acid moieties provide versatile chemical handles for covalent attachment to other molecular fragments, enabling the construction of complex and targeted therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, grounded in established chemical principles.
Part 1: Core Molecular Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key attributes of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid are summarized below.
Chemical Structure
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} end_dot Caption: 2D Structure of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1261984-63-7 | [1] |
| Molecular Formula | C₁₅H₉FO₆ | [1] |
| Molecular Weight | 304.23 g/mol | [1] |
| SMILES | C(=O)(O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(=O)O | [1] |
| Physical Form | Solid (predicted) | General knowledge |
| Storage Conditions | Sealed in dry, 2-8°C | [1][5] |
Part 2: Synthesis Pathway and Rationale
The synthesis of asymmetrically substituted biaryl compounds like 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides.
Expertise-Driven Mechanistic Choice
The causality for selecting a Suzuki coupling rests on several pillars:
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Robustness: The reaction is well-documented and reliably forms C-C bonds between sp²-hybridized carbons.
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Functional Group Tolerance: The presence of carboxylic acids can be problematic in other coupling schemes (e.g., Grignard-based reactions). The Suzuki coupling is notably tolerant of acidic protons, although protection of the carboxylic acids (e.g., as methyl or ethyl esters) is a common and prudent strategy to prevent side reactions and improve yields.
-
Availability of Precursors: The required building blocks, such as (4-fluoro-3-carboxyphenyl)boronic acid and a di-substituted bromobenzene derivative, can be synthesized or are often commercially available.
Generalized Synthetic Workflow: Suzuki-Miyaura Coupling
The following protocol outlines a validated, generalized approach. Note: Specific reagents, solvents, and reaction times require optimization for scale and purity targets.
Step-by-Step Methodology:
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Precursor Protection (If Necessary): The carboxylic acid groups on the precursors are typically protected as esters (e.g., methyl esters) to enhance solubility in organic solvents and prevent interference with the basic conditions of the coupling reaction.
-
Coupling Reaction: Protected Reactant A and Reactant B are dissolved in a suitable solvent system (e.g., dioxane or a toluene/ethanol/water mixture).
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Catalyst and Base Addition: A palladium catalyst (e.g., Pd(PPh₃)₄) and an aqueous solution of a base (e.g., potassium carbonate) are added to the reaction mixture.
-
Heating: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until reaction completion is observed (monitored by TLC or LC-MS).
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Workup and Purification: Upon cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The resulting crude ester intermediate is purified, typically by silica gel column chromatography.
-
Deprotection (Hydrolysis): The purified ester is dissolved in a solvent like THF/methanol and treated with a strong base (e.g., NaOH or LiOH) to hydrolyze the ester groups back to carboxylic acids.
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Isolation: The reaction is acidified with a mineral acid (e.g., HCl), causing the final tricarboxylic acid product to precipitate. The solid is then collected by filtration, washed with water, and dried.
Part 3: Applications in Drug Discovery & Development
The strategic value of 4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid lies in its utility as a molecular scaffold, providing a rigid framework with tunable properties and multiple points for diversification.
The Role of Fluorine: The "Magic Bullet"
The single fluorine atom is a powerful tool for lead optimization. Judicious placement of fluorine can significantly enhance a drug's profile by:
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Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic attack by cytochrome P450 enzymes can dramatically increase the compound's half-life.[2]
-
Modulating pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which can be used to fine-tune a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding.[2]
-
Enhancing Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's binding pocket, increasing potency and selectivity.[4]
Scaffold and Functionalization Handles
The biphenyl core provides a defined and rigid orientation for appended chemical groups, which is crucial for achieving high-affinity binding to a biological target. The three carboxylic acid groups are the key functionalization points. They can be readily converted into a variety of other functional groups, including:
-
Amides: By coupling with amines, allowing for the exploration of a vast chemical space.
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Esters: For modifying solubility and cell permeability.
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Other Linkages: Serving as attachment points for linkers in applications like PROTACs (Proteolysis-Targeting Chimeras) or ADCs (Antibody-Drug Conjugates).
Potential in PET Imaging
The stable ¹⁹F isotope can be substituted with the positron-emitting ¹⁸F isotope (t½ ≈ 110 minutes).[6] This opens the possibility of using derivatives of this scaffold as PET (Positron Emission Tomography) imaging agents. Such agents are invaluable in drug development for non-invasively studying drug distribution, target engagement, and pharmacokinetics in preclinical and clinical settings.[6]
Part 4: Validated Analytical & QC Protocols
Ensuring the identity, purity, and stability of a research compound is non-negotiable. A multi-technique approach is required for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for determining the purity of the final compound and for monitoring reaction progress.
Exemplar HPLC Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would run from 5-10% B to 95% B over 15-20 minutes to elute the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the biphenyl system absorbs strongly, typically around 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of mobile phase A and B.
-
Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
This method provides a robust and reproducible system for quality control.[7]
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation. ¹⁹F NMR is particularly diagnostic, showing a characteristic signal for the single fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental formula (C₁₅H₉FO₆), providing definitive proof of identity.
References
-
PubChem. 4-Fluorobiphenyl.[Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design.[Link]
-
ResearchGate. Use of 4-biphenylmethanol, 4-biphenylacetic acid and 4-biphenylcarboxylic acid/triphenylmethane as indicators in the titration of lithium alkyls.[Link]
- Google Patents.Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.[Link]
-
SciSpace. Bio-analytical Assay Methods used in Therapeutic Drug Monitoring of Antiretroviral Drugs-A Review.[Link]
-
PubMed. [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties].[Link]
-
Pre-proof. Fluorine in drug discovery: Role, design and case studies.[Link]
-
MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.[Link]
-
CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope.[Link]
-
ResearchGate. 1,2,3,4-Tetrafluorobiphenylene: A Prototype Janus-Headed Scaffold for Ambipolar Materials.[Link]
-
PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.[Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.[Link]
Sources
- 1. 1261984-63-7|4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. 1179915-95-7|3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
